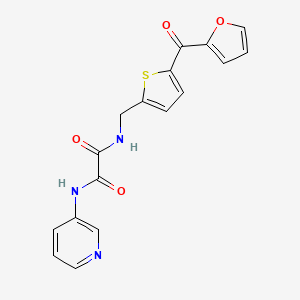

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c21-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-16(22)17(23)20-11-3-1-7-18-9-11/h1-9H,10H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLARANHPDGIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

Synthesis of the thiophene derivative: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Coupling with pyridine: The pyridine ring is incorporated via a nucleophilic substitution reaction, where the pyridine derivative reacts with the furan-thiophene intermediate.

Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent, elevated temperature and pressure.

Substitution: Halogenated pyridine derivatives, base (e.g., potassium carbonate), polar aprotic solvents (e.g., dimethylformamide).

Major Products

Oxidation: Formation of epoxides or sulfoxides.

Reduction: Formation of reduced furan and thiophene derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Use in the development of organic semiconductors and conductive polymers.

Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan, thiophene, and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological and industrial applications, depending on substituent modifications. Below is a comparative analysis of structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Findings:

Structural Diversity and Bioactivity :

- Antiviral oxalamides (e.g., –3) prioritize substituted thiazole/thiophene cores and chlorophenyl groups, which enhance binding to viral targets like HIV gp120 . In contrast, the target compound’s furan-thiophene-pyridine system may offer distinct electronic properties for alternative target engagement.

- Umami flavoring agents (e.g., S336) utilize dimethoxybenzyl and pyridin-2-yl groups to activate hTAS1R1/hTAS1R3 receptors . The pyridin-3-yl group in the target compound could alter receptor selectivity due to differing nitrogen positioning.

Synthetic Efficiency: Yields for antiviral oxalamides range from 36% (compound 13, ) to 55% (compound 9, ), influenced by steric hindrance from substituents like piperidine or thiazole .

Metabolic Stability :

- Umami oxalamides (e.g., S336) exhibit rapid hepatic metabolism but retain amide integrity, suggesting resistance to hydrolysis . Antiviral analogs with hydroxyethyl substituents (e.g., compound 15, ) show similar stability, critical for prolonged activity . The furan-thiophene moiety in the target compound may confer enhanced metabolic resistance compared to thiazole-based analogs.

Toxicological Profiles: The Joint FAO/WHO Committee established a No Observed Effect Level (NOEL) of 100 mg/kg/day for structurally related oxalamides, indicating low toxicity for flavoring agents . Antiviral derivatives lack explicit toxicity data in the evidence but prioritize high purity (>90% HPLC) to minimize off-target effects .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s unique heterocyclic architecture warrants evaluation against viral entry mechanisms or other biological targets, leveraging methodologies from –3.

- Synthetic Optimization : Improved yields may require tailored coupling reagents (e.g., TBTU in ) or temperature-controlled steps to mitigate furan/thiophene reactivity.

- Metabolic Studies : Comparative assays using rat hepatocytes (as in ) could clarify the impact of the furan-thiophene scaffold on amide stability.

Biological Activity

N1-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a furan ring, a thiophene ring, and a pyridine moiety, which together contribute to its diverse chemical reactivity and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 336.36 g/mol. Its structure can be represented as follows:

This compound's unique combination of aromatic systems enhances its ability to interact with various biological targets, making it a candidate for medicinal applications.

Anticancer Properties

Research indicates that compounds with thiophene structures often exhibit significant anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The thiophene moiety is particularly noted for its ability to inhibit key enzymes involved in cancer progression, thereby reducing tumor growth .

Antimicrobial Activity

The presence of the furan and thiophene rings in this compound suggests potential antimicrobial properties. Studies have demonstrated that similar compounds exhibit effectiveness against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Research Findings and Case Studies

Several studies have focused on the biological activity of similar oxalamide derivatives, highlighting their potential therapeutic applications:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N1-(furan-2-yldimethyl)-N2-(4-methylphenyl)oxalamide | Furan and phenyl groups | Antimicrobial properties |

| N1-(3-thienylmethyl)-N2-(4-chlorophenyl)oxalamide | Thiophene and chlorinated phenyl | Anticancer activity |

| N1-(5-methylthiophen)-N2-(4-methoxyphenyl)oxalamide | Methyl-substituted thiophene | Potential neuroprotective effects |

These findings suggest that the structural characteristics of oxalamides play a crucial role in their biological activities, with modifications leading to enhanced efficacy against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.